molecular formula C20H22N4O3S B2786077 N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide CAS No. 256458-63-6

N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide

Cat. No.: B2786077
CAS No.: 256458-63-6
M. Wt: 398.48
InChI Key: YEDNYYLQXNSAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide derivative featuring a piperazine ring substituted with a 1H-indol-4-yl group and linked to a phenylacetamide moiety via a sulfonyl bridge.

Properties

IUPAC Name

N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15(25)22-16-5-7-17(8-6-16)28(26,27)24-13-11-23(12-14-24)20-4-2-3-19-18(20)9-10-21-19/h2-10,21H,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDNYYLQXNSAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Sulfonylation: The sulfonyl group is introduced by reacting the phenyl group with sulfonyl chloride in the presence of a base.

    Acetylation: The final step involves the acetylation of the amine group with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines from nitro reductions.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds structurally similar to N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide. For example, derivatives of N-phenylacetamides have shown efficacy in animal models of epilepsy. In these studies, compounds were synthesized and tested for their ability to inhibit seizures induced by maximal electroshock and pentylenetetrazole .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundActivity (MES)Toxicity (Rotarod Test)
Compound AActiveLow
Compound BActiveModerate
This compoundTo be determinedTo be determined

Neuropharmacological Effects

The piperazine ring in the compound is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Studies on analogous compounds indicate that they may modulate pathways involved in anxiety and depression by acting on serotonin receptors .

Study 1: Anticonvulsant Evaluation

A series of N-phenylacetamide derivatives were synthesized and evaluated for anticonvulsant activity using animal models. The study found that certain modifications in structure significantly enhanced activity against induced seizures, indicating the importance of chemical structure in therapeutic efficacy .

Study 2: Neuropharmacological Assessment

Research on related indole derivatives demonstrated their potential as antidepressants through modulation of serotonin pathways. The findings suggest that compounds like this compound could serve as leads in developing new treatments for mood disorders .

Mechanism of Action

The mechanism of action of N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, while the sulfonyl group can increase its solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The target compound’s structure can be compared to analogs with modifications in the piperazine substituent, sulfonyl linkage, or acetamide group. Below is a comparative analysis based on evidence:

Table 1: Structural and Pharmacological Comparison of Key Analogs
Compound Name (CAS No./Identifier) Piperazine Substituent Sulfonyl/Phenyl Modifications Reported Activity Molecular Weight (g/mol) Source
Target Compound 1H-Indol-4-yl 4-Sulfonylphenyl acetamide Inferred CNS/analgesic potential ~400 (estimated) N/A
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) None (piperazine base) Unmodified phenylacetamide Anti-hypernociceptive (inflammatory pain) 309.37 (C12H17N3O3S)
N-(4-{[4-(2-Pyrimidinyl)piperazino]sulfonyl}phenyl)acetamide (545383-46-8) 2-Pyrimidinyl Unmodified phenylacetamide Not specified 361.42 (C16H19N5O3S)
N-[4-({4-[(4-Fluorophenyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide (428827-44-5) 4-Fluorophenyl sulfonyl Dual sulfonyl groups Not specified 465.46 (C19H21FN4O5S2)
Y206-6434 (N1-(2-chlorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}acetamide) 4-Methoxyphenyl sulfonyl 2-Chlorophenyl acetamide Screening compound (activity unlisted) ~450 (estimated)
N-(4-[(Cyclopentylideneamino)sulfamoyl]phenyl)acetamide (5446-51-5) Cyclopentylideneamino sulfamoyl Cyclopentylideneamino group Not specified 295.35 (C13H17N3O3S)

Pharmacological and Functional Insights

  • Anti-Nociceptive Activity: Compound 37 () demonstrated significant anti-hypernociceptive effects in inflammatory pain models, comparable to standard analgesics. The absence of an indole group in this analog suggests that the piperazine-sulfonylphenyl backbone alone contributes to this activity. The target compound’s indole substituent may enhance receptor binding affinity or metabolic stability .
  • Indole derivatives are known for serotonin receptor modulation, implying divergent therapeutic targets .
  • Electron-Withdrawing Substituents : The 4-fluorophenyl sulfonyl group in ’s compound introduces electron-withdrawing effects, which could alter pharmacokinetics (e.g., half-life) compared to the target compound’s electron-rich indole .
  • Chlorophenyl and Methoxyphenyl Modifications : Y206-6434 () combines a 2-chlorophenyl acetamide with a 4-methoxyphenyl sulfonyl group, highlighting how halogenation and methoxy groups can fine-tune lipophilicity and target engagement .

Biological Activity

N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Chemical Structure and Properties

The compound's molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, indicating a structure that includes an indole moiety, piperazine ring, and sulfonyl phenyl group. The presence of these functional groups suggests potential interactions with various biological receptors and enzymes.

PropertyValue
Molecular FormulaC19H22N4O3SC_{19}H_{22}N_{4}O_{3}S
Molar Mass378.46 g/mol
IUPAC NameThis compound

The mechanism of action of this compound involves multiple pathways:

  • Receptor Interaction : The piperazine ring may interact with neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes, affecting biochemical pathways related to inflammation and pain.
  • Indole Effects : The indole structure is known for its role in various biological activities, including anti-cancer properties.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study evaluated its efficacy against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer).

  • IC50 Values : The compound demonstrated an IC50 value of approximately 30.81 µg/mL against HeLa cells, indicating potent cytotoxicity.
Cell LineIC50 (µg/mL)% Cell Growth Inhibition at 400 µg/mL
HeLa30.812.77
CaCo-230.813.95

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects through cyclooxygenase (COX) inhibition assays:

  • COX Inhibition : The compound selectively inhibited COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Flavone Derivatives : Similar studies on flavone derivatives have shown their ability to inhibit cancer cell proliferation and exhibit antioxidant properties. These findings suggest that structural modifications can enhance biological activity, a principle that may apply to the indole-based compound as well .
  • Docking Studies : Computational docking studies have indicated favorable binding interactions between this compound and various protein targets involved in cancer progression and inflammation, supporting further exploration in medicinal chemistry .

Q & A

Q. What are the recommended protocols for synthesizing N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide and ensuring structural fidelity?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Sulfonylation : Reacting 1H-indol-4-yl-piperazine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C for 2 hours .
  • Acetamidation : Coupling the sulfonylated intermediate with 4-aminophenylacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
    Structural verification requires ¹H/¹³C NMR (to confirm aromatic protons and acetamide carbonyl resonance at ~168 ppm) and HPLC-MS (purity >95%, molecular ion peak matching theoretical mass) .

Q. How should researchers handle and store this compound to maintain stability and ensure safety during experiments?

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; if exposed, rinse eyes/skin with water for 15 minutes .
  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group. Stability tests via TLC every 3 months are recommended .
  • Safety : The compound may cause respiratory irritation (GHS H333). Dispose of waste via incineration .

Q. What in vitro and in vivo models are suitable for preliminary evaluation of its biological activity?

  • In vitro :
    • Enzyme inhibition : Screen against dihydropteroate synthase (bacterial folate pathway) at 10–100 µM concentrations .
    • Cell-based assays : Use LPS-induced RAW 264.7 macrophages to assess anti-inflammatory activity (measure TNF-α/IL-6 via ELISA) .
  • In vivo :
    • Rodent models : Carrageenan-induced paw edema (anti-inflammatory) or acetic acid writhing (analgesic) at 10–50 mg/kg doses, with paracetamol as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Systematic modifications :
    • Piperazine ring : Introduce substituents (e.g., ethyl, fluorophenyl) to enhance blood-brain barrier penetration .
    • Sulfonamide linker : Replace with carbamate or urea groups to modulate solubility .
  • Evaluation : Test analogs in parallel using:
    • Binding assays : Radioligand displacement for serotonin/dopamine receptors .
    • ADME profiling : Microsomal stability (human liver microsomes) and Caco-2 permeability .
  • Data-driven optimization : Use QSAR models to correlate logP values (<3.5) with CNS activity .

Q. What computational strategies predict binding affinity to neurological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with 5-HT1A receptors (PDB ID: 6WGT). Focus on hydrogen bonds with Asp116 and π-π stacking with Phe361 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex (RMSD <2.0 Å indicates robust binding) .
  • Free energy calculations : Apply MM-PBSA to estimate ΔGbinding; values ≤–8 kcal/mol suggest high affinity .

Q. How can contradictory efficacy data across experimental models be resolved?

  • Variable analysis : Compare dosing regimens (acute vs. chronic), species differences (rat vs. mouse), and assay sensitivity (e.g., ELISA vs. Western blot) .
  • Mechanistic validation : Use knockout mice (e.g., COX-2–/–) to isolate pathways. If anti-nociceptive activity persists, explore off-target effects via kinome screening .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models (RevMan software) to quantify heterogeneity (I² <50% indicates consistency) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular WeightCalculated via HRMS
logP2.8 (Predicted via ChemAxon)
Aqueous Solubility0.12 mg/mL (pH 7.4, shake-flask)

Q. Table 2. In Vivo Efficacy Parameters

ModelEffective Dose (mg/kg)Response (%) vs. ControlReference
Carrageenan Edema2562% reduction
Acetic Acid Writhing1055% inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.